Product packaging for o-(1-Methylheptyl)phenol(Cat. No.:CAS No. 18626-98-7)

o-(1-Methylheptyl)phenol

Cat. No.: B101877
CAS No.: 18626-98-7
M. Wt: 206.32 g/mol
InChI Key: YENLEHMSMBFUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

o-(1-Methylheptyl)phenol is an organic compound with the molecular formula C14H22O and a molecular weight of 206.32 g/mol . It is classified as an alkylphenol, featuring a phenol ring with a 1-methylheptyl group substituted at the ortho position . Its structure can also be systematically named as 2-octan-2-ylphenol . Alkylphenols like this compound are valuable building blocks in organic synthesis and materials science. They are frequently investigated as precursors in the synthesis of more complex molecules and are of interest in catalytic transformation studies, such as the methylation of phenols to create value-added chemicals . The phenolic group contributes to the molecule's properties, including potential weak acidity and the ability to form hydrogen bonds, which can be critical for its behavior in research applications . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets for proper handling procedures, as phenolic compounds require careful management.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O B101877 o-(1-Methylheptyl)phenol CAS No. 18626-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-octan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-3-4-5-6-9-12(2)13-10-7-8-11-14(13)15/h7-8,10-12,15H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENLEHMSMBFUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70917353
Record name 2-(Octan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70917353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18626-98-7, 26401-75-2, 93891-78-2
Record name 2-(1-Methylheptyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18626-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-(1-Methylheptyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018626987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-sec-Octylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026401752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sec-Octylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093891782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Octan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70917353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-(1-methylheptyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name sec-octylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.090.376
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name o-sec-octylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.316
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations

Advanced Approaches for o-(1-Methylheptyl)phenol Synthesis

The primary challenge in synthesizing this compound lies in achieving high regioselectivity for the ortho-position of the phenol (B47542) ring.

The ortho-alkylation of phenols is a key transformation for producing this compound. One effective method involves the reaction of phenol with linear alkenes, such as 1-octene (B94956), in the presence of an acidic promoter. lookchem.com This approach can yield ortho-regioselective monoalkylation products. lookchem.com

A notable advancement in this area is the use of transition metal catalysts. For instance, a rhenium-catalyzed system has been developed for the highly regioselective alkylation of phenols. A mixture of phenol and 1-octene, when heated with a dirhenium decacarbonyl (Re₂(CO)₁₀) catalyst in toluene, yields this compound. amazonaws.com This method demonstrates high selectivity for the ortho-position, providing a direct route to the desired isomer. amazonaws.com The reaction mechanism is believed to involve the coordination of the phenol to the metal center, directing the alkylation to the ortho position.

Another strategy involves the use of metal phenoxides as catalysts, which can direct the alkylation of phenols to the ortho position. Aluminum phenoxide, in particular, is recognized as an excellent catalyst for selective ortho-alkylation. google.comwhiterose.ac.uk

The alkylation of phenol with 1-octene has been extensively studied using various solid acid catalysts. These catalysts are often favored due to their recyclability, easier handling, and lower corrosivity (B1173158) compared to homogeneous catalysts. researchgate.net Catalytic systems investigated include solid phosphoric acid (SPA), amorphous silica-alumina (ASA), and various zeolites like BEA, MOR, and ZSM-5. researchgate.netiitm.ac.in

These reactions typically produce a range of products, including O-alkylated ethers (e.g., 2-octyl phenyl ether) and C-alkylated phenols (ortho-, meta-, and para- isomers). researchgate.netiitm.ac.in The selectivity towards the desired this compound is influenced by several factors, including the catalyst's pore size, acid strength, and reaction conditions such as temperature and reactant mole ratio. researchgate.netiitm.ac.in For example, zeolites can exhibit shape selectivity, where the pore structure favors the formation of certain isomers. researchgate.net Studies have shown that large-pore zeolites like H-beta (BEA) can favor the formation of the ortho-isomer. iitm.ac.in The use of a silica (B1680970) gel-supported aluminum phenolate (B1203915) catalyst has also shown high ortho-selectivity for the initial alkylation step. whiterose.ac.uk

Below is a table summarizing the performance of different catalytic systems in the alkylation of phenol with 1-octene.

Catalyst SystemPrimary ProductsKey FindingsReferences
Solid Phosphoric Acid (SPA) Alkylphenols, Phenyl ethersLed to multiple alkylations. researchgate.net
Silica-Alumina (ASA) Monoalkylated phenolsSelectivity may be related to the orientating effect of the silicated surface. researchgate.net
Zeolites (BEA, MOR, ZSM-5) O- and C-alkylated productsSelectivity correlated to average pore size (shape selectivity); BEA favored ortho-isomer formation. researchgate.netiitm.ac.in
Aluminum Phenoxide Ortho-alkylated phenolsExcellent catalyst for selective ortho-alkylation. google.comwhiterose.ac.uk
Rhenium Carbonyl (Re₂(CO)₁₀) Ortho-alkylated phenolsHigh regioselectivity for the ortho-position. amazonaws.com

Derivatization and Chemical Modification Studies

Further chemical modification of this compound is often necessary for specific applications, such as in the synthesis of analogs for structure-activity relationship (SAR) studies.

In multi-step syntheses involving this compound, the reactive phenolic hydroxyl group often needs to be temporarily masked or "protected" to prevent it from interfering with subsequent reactions. A variety of protecting groups are available for phenols. scirp.org

Common strategies include conversion to ethers, silyl (B83357) ethers, or esters. scirp.org

Silyl ethers , such as the tert-butyldimethylsilyl (TBDMS) group, are widely used. They are typically formed by reacting the phenol with a silyl chloride (e.g., TBDMSCl) in the presence of a base. masterorganicchemistry.com These groups are generally stable under many reaction conditions but can be readily removed using a fluoride (B91410) ion source. masterorganicchemistry.com

Tetrahydropyranyl (THP) ethers are another common choice, formed by the acid-catalyzed reaction of the phenol with dihydropyran (DHP). masterorganicchemistry.comepo.org

Other ether-based protecting groups include the methoxymethyl (MOM) ether. epo.org

Ester-based protecting groups , like benzoyl (Bz) esters, can also be employed and offer different stability profiles. scirp.org

The choice of protecting group depends on its stability towards the specific reaction conditions planned for the rest of the molecule. scirp.orgorganic-chemistry.org

The table below outlines common protecting groups for phenolic hydroxyls.

Protecting GroupReagent for ProtectionCommon Deprotection ConditionsReferences
tert-Butyldimethylsilyl (TBDMS) TBDMS-Cl, base (e.g., imidazole, NEt₃)Fluoride ion source (e.g., TBAF) masterorganicchemistry.com
Tetrahydropyranyl (THP) Dihydropyran (DHP), acid catalyst (e.g., PTSA)Acidic conditions (e.g., HCl in MeOH) masterorganicchemistry.comepo.org
Methoxymethyl (MOM) MOM-Cl, baseAcidic conditions epo.org
Benzyl (Bn) Benzyl bromide (BnBr), baseHydrogenolysis (H₂, Pd/C) scirp.org
Benzoyl (Bz) Benzoyl chloride, baseBasic hydrolysis (e.g., NaOH) scirp.org

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. This involves synthesizing a series of analogs where specific parts of the molecule are systematically modified to determine their effect on activity. researchgate.net

This compound serves as a key intermediate in the synthesis of such analogs. lookchem.com A prominent example is its use in the production of the fungicide and acaricide, Dinocap (B1148560). lookchem.com Dinocap is a mixture of dinitrophenyl crotonates, with the most active component being meptyldinocap (B1662176), which is chemically 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate. eurl-pesticides.eu The synthesis of this analog involves the nitration of the this compound core, followed by esterification. The introduction of the two nitro groups and the crotonate ester dramatically alters the compound's properties, conferring potent fungicidal activity. eurl-pesticides.eu

The synthesis of such analogs allows researchers to probe the importance of different functional groups and their positions on the aromatic ring, as well as modifications to the alkyl side chain, for biological efficacy. researchgate.net

Advanced Analytical Characterization Techniques

Chromatographic-Mass Spectrometric Methodologies

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of o-(1-methylheptyl)phenol. This combination leverages the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile organic compounds like this compound. scispace.com In this method, the sample is first vaporized and separated based on its boiling point and affinity for the chromatographic column. ekb.eg Following separation, the molecules are ionized, typically by electron ionization (EI), which generates a unique fragmentation pattern that serves as a molecular fingerprint for identification. nih.gov

Identification of this compound is achieved by comparing its retention time and mass spectrum with those of a certified reference standard. In the absence of a specific standard, tentative identification can be made by matching the acquired spectrum against established spectral libraries such as the National Institute of Standards and Technology (NIST) database. scispace.comlcms.cz For enhanced confidence, especially in complex extracts, retention indices (RIs) are used alongside mass spectral matching. lcms.cz Quantification is performed by creating a calibration curve from standards of known concentrations and comparing the peak area of the analyte in the sample to this curve. ed.gov To overcome matrix effects and improve accuracy, surrogate standards are often added to samples before extraction. epa.gov In some cases, derivatization of the phenol (B47542) group, for instance with pentafluorobenzyl bromide (PFBBr), can be employed to improve chromatographic behavior and detector sensitivity. epa.gov

Table 1: Example GC-MS Parameters for Alkylphenol Analysis

This table is based on typical parameters used for the analysis of phenols and related compounds in complex mixtures. lcms.czoiv.int

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Column Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless
Inlet Temperature Programmed, e.g., 65 °C to 280 °C
Carrier Gas Helium, constant flow (e.g., 1-2 mL/min)
Oven Program Example: 50 °C, ramp at 10-25 °C/min to 300 °C, hold
Mass Spectrometer Quadrupole, Time-of-Flight (TOF), or Tandem Quadrupole (MS/MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (for identification) or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for quantification
Mass Range 50-1000 m/z

For less volatile compounds or those that are thermally unstable, High-Performance Liquid Chromatography (HPLC) or its advanced version, Ultra-High Performance Liquid Chromatography (UPLC), coupled with mass spectrometry, is the method of choice. mdpi.com These techniques are particularly valuable for analyzing this compound in the context of its use as a precursor or its presence as a metabolite of larger molecules, such as the fungicide meptyldinocap (B1662176). nih.govebi.ac.uk

In these methods, separation occurs in the liquid phase on a packed column (e.g., a C18 column). eurl-pesticides.eu The eluent is then introduced into the mass spectrometer via an interface, most commonly an electrospray ionization (ESI) source. ebi.ac.uk For phenols, ESI is typically operated in negative ion mode, which readily deprotonates the acidic phenolic hydroxyl group to form the [M-H]⁻ ion. eurl-pesticides.eu This ion can be monitored for quantification or fragmented further in a tandem mass spectrometer (MS/MS) to provide structural information and highly selective detection using Multiple Reaction Monitoring (MRM). researchgate.net The MRM approach significantly enhances the signal-to-noise ratio, allowing for very low detection limits in complex matrices. researchgate.net

Table 2: Example HPLC-MS/MS Parameters for Phenolic Compound Analysis

This table is based on methods developed for meptyldinocap and its phenolic metabolite, which are structurally related to this compound. lcms.czresearchgate.net

ParameterSetting
Liquid Chromatograph Agilent 1290 Infinity II LC, Waters ACQUITY UPLC, or equivalent
Column Reversed-phase, e.g., Agilent ZORBAX SB-C18, Restek Raptor™ Fluorophenyl
Mobile Phase Gradient elution using water and methanol (B129727) or acetonitrile, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization
Flow Rate 0.3 - 0.5 mL/min
Mass Spectrometer Triple Quadrupole (QqQ) or Q-TOF
Ionization Source Electrospray Ionization (ESI), typically in negative mode for phenols
MS Mode Multiple Reaction Monitoring (MRM) for quantification
Drying Gas Temp. 250 - 325 °C
Capillary Voltage 3500 - 4000 V

A significant analytical challenge in the study of this compound is its existence as one of numerous structural isomers of octylphenol (B599344). wur.nlnih.gov Commercial alkylphenols are often complex mixtures of isomers with different branching in the alkyl chain and different substitution patterns on the phenol ring (ortho, meta, para). researchgate.net These isomers frequently co-elute under standard chromatographic conditions, making their individual identification and quantification difficult. epa.gov

This separation is critical because the toxicological and endocrine-disrupting effects of alkylphenols can vary significantly between isomers. researchgate.net Achieving isomer-specific analysis requires high-resolution chromatographic techniques. This can involve using long capillary GC columns with specific stationary phases or employing advanced methods like comprehensive two-dimensional gas chromatography (GCxGC). researchgate.nettandfonline.com GCxGC provides greatly enhanced peak capacity by subjecting the effluent from a primary column to further separation on a second, orthogonal column, allowing for the resolution of highly complex mixtures. tandfonline.com The coupling of GCxGC with a high-speed Time-of-Flight Mass Spectrometer (TOF-MS) is a powerful tool for unraveling the composition of isomeric alkylphenol mixtures. tandfonline.com

Spectroscopic and Other Advanced Characterization

While chromatographic-mass spectrometric methods are ideal for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of a pure compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure determination of organic molecules. researchgate.net Through experiments like ¹H NMR and ¹³C NMR, the precise connectivity of atoms in this compound can be confirmed. slideshare.net

¹H NMR would provide information on the number and environment of all hydrogen atoms. The spectrum would show distinct signals for the aromatic protons, whose splitting pattern and chemical shifts would confirm the 1,2- (ortho) substitution on the benzene (B151609) ring. funaab.edu.ng It would also show characteristic signals for the aliphatic protons of the 1-methylheptyl group, including a doublet for the terminal methyl group, a sextet or multiplet for the methine (CH) proton attached to the ring, and overlapping multiplets for the methylene (B1212753) (CH₂) groups. The phenolic hydroxyl (-OH) proton would also be visible, though its chemical shift can be variable. funaab.edu.ng

¹³C NMR provides the number of non-equivalent carbon atoms. The spectrum would show distinct signals for the six aromatic carbons (with two bearing substituents and four in the CH region) and the eight carbons of the alkyl side chain. escholarship.org

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, confirming the bonding framework and definitively distinguishing this compound from its isomers. researchgate.net

Table 3: Hypothetical ¹H NMR and ¹³C NMR Chemical Shift Assignments for this compound

This table presents expected chemical shift (δ) ranges based on general principles of NMR spectroscopy for alkylphenols. Actual values would require experimental determination.

Atom Type Technique Expected Chemical Shift (δ, ppm) Notes
Aromatic Protons (4H)¹H NMR6.7 - 7.2Complex splitting pattern characteristic of 1,2-disubstitution.
Phenolic Proton (1H)¹H NMR4.5 - 8.0Shift is concentration and solvent dependent; may be a broad singlet.
Benzylic Methine Proton (Ar-CH, 1H)¹H NMR2.8 - 3.5Multiplet, coupled to adjacent methyl and methylene protons.
Alkyl Chain Protons (CH₃, CH₂, 16H)¹H NMR0.8 - 1.6Overlapping signals, with the terminal methyl group appearing as a triplet around 0.9 ppm.
Aromatic Carbons (C-O, C-C)¹³C NMR150 - 158 (C-O), 125 - 135 (C-C)Quaternary carbons attached to oxygen and the alkyl group.
Aromatic Carbons (C-H)¹³C NMR115 - 130Four distinct signals for the aromatic CH carbons.
Alkyl Chain Carbons¹³C NMR14 - 40Signals corresponding to the eight carbons of the 1-methylheptyl group.

The detection of this compound in environmental (e.g., soil, water, food) and biological (e.g., urine) samples presents additional challenges due to the complexity of the matrix and the typically low concentrations of the analyte. mdpi.comnih.gov Successful analysis hinges on robust sample preparation to extract the analyte and remove interfering substances. mdpi.com

Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). eurl-pesticides.euresearchgate.net For instance, in the analysis of the related metabolite 2,4-dinitro-6-(1-methylheptyl)phenol (B1230248) in mango and soil, a method involving extraction with an acetone/methanol mixture, followed by cleanup via liquid-liquid partitioning, was successfully employed before LC-MS/MS analysis. researchgate.net This method achieved a low limit of quantification (LOQ) of 0.025 µg/g in both matrices. researchgate.net Similarly, methods for analyzing meptyldinocap residues in fruits involve extraction with ethyl acetate (B1210297) and subsequent hydrolysis before LC-MS/MS determination, with LOQs as low as 10 ng/g. nih.gov

In biological matrices like urine, which are analyzed for human exposure assessment, derivatization followed by GC-MS is a common strategy to enhance sensitivity and specificity. nih.govnih.gov The analysis of various phenols in urine has been achieved by extraction, derivatization with reagents like 4-carbethoxyhexafluorobutyryl chloride, and subsequent GC-MS analysis, allowing for detection limits in the sub-mg/L range. nih.gov These examples highlight that the combination of efficient extraction and highly sensitive instrumental analysis is crucial for the reliable measurement of this compound and related compounds in real-world samples.

Chemical Reactivity and Environmental Degradation Pathways

Oxidative Transformation Mechanisms

Oxidative processes are primary pathways for the transformation of phenolic compounds in the environment. These reactions involve various oxidants and can lead to the formation of a range of intermediate products.

Phenolic compounds are known to react with atmospheric oxidants such as ozone (O₃). The reaction of ozone with phenols can proceed through several mechanisms. For phenolic systems, ozone can directly attack the aromatic ring, which is activated by the electron-donating hydroxyl group. researchgate.net This electrophilic attack can lead to the formation of an initial ozonide, followed by ring cleavage. researchgate.net

The oxidative transformation of phenolic compounds typically results in the formation of various reactive intermediates and more stable metabolites. The initial attack by oxidants like the hydroxyl radical (•OH) or ozone often leads to the formation of hydroxylated intermediates. researchgate.net For phenol (B47542), this results in the formation of catechol and hydroquinone (B1673460). researchgate.net

These dihydroxybenzene intermediates are more susceptible to further oxidation than the parent phenol. Subsequent oxidation leads to the formation of quinones, such as o-benzoquinone and p-benzoquinone. researchgate.netmatec-conferences.org These quinones are key intermediates that can undergo ring-opening reactions, breaking down the aromatic structure into smaller, aliphatic carboxylic acids like maleic acid, fumaric acid, oxalic acid, and acetic acid. researchgate.net Ultimately, these smaller molecules can be mineralized to carbon dioxide and water. researchgate.net The ozonation of PPDs, which share structural similarities with alkylphenols, has also been shown to proceed through hydroxylated intermediates to form quinones. acs.org Therefore, it is anticipated that the oxidation of o-(1-Methylheptyl)phenol would follow a similar pathway, generating hydroxylated and quinone-type intermediates.

Oxidative Stage Typical Intermediates/Metabolites References
Initial OxidationHydroxylated derivatives (e.g., Catechol, Hydroquinone analogues) researchgate.net
Secondary OxidationQuinones (e.g., o-benzoquinone, p-benzoquinone analogues) researchgate.netmatec-conferences.org
Ring CleavageAliphatic Carboxylic Acids (e.g., Maleic acid, Oxalic acid) researchgate.net
MineralizationCarbon Dioxide (CO₂) and Water (H₂O) researchgate.net

Biotransformation and Biodegradation Processes

Microbial activity plays a crucial role in the environmental degradation of alkylphenols. The structure of the alkyl chain is a significant factor determining the rate and pathway of biodegradation.

The biodegradation of alkylphenols like nonylphenol and octylphenol (B599344) has been studied in various microbial systems. nih.govresearchgate.net Aerobic degradation is generally more efficient than anaerobic degradation. nih.govacs.org A common initial step in the aerobic biodegradation of alkylphenol ethoxylates is the shortening of the ethoxylate chain, leading to the formation of short-chain ethoxylates and ultimately the corresponding alkylphenol. researchgate.net

For the alkylphenol itself, one degradation pathway involves the oxidation of the alkyl chain. However, the branching of the alkyl chain significantly influences degradability. Studies on nonylphenol isomers have shown that isomers with a quaternary α-carbon in the alkyl chain are more readily degraded by some bacteria, such as Sphingomonas xenophaga, than isomers with secondary or primary α-carbons. nih.gov The this compound possesses a secondary benzylic carbon. Research has indicated that nonylphenol isomers with hydrogen atoms at the benzylic position, like 4-(1-methyloctyl)phenol, may not serve as a growth substrate for certain degrading bacteria but can be co-metabolically transformed when other, more easily degradable isomers are present. nih.gov The degradation of the phenol ring itself often proceeds via hydroxylation to form a catechol-like intermediate, which then undergoes either ortho- or meta-cleavage, breaking open the aromatic ring. frontiersin.orgresearchgate.net

Specific enzymes are responsible for the key steps in the microbial degradation of phenolic compounds. The initial attack on the aromatic ring is often catalyzed by a phenol hydroxylase , a type of monooxygenase that incorporates one atom of molecular oxygen into the phenol to create a dihydroxybenzene intermediate, such as catechol. frontiersin.orgresearchgate.net

A distinct and novel pathway has been identified for α-quaternary alkylphenols in Sphingobium xenophagum, involving an ipso-hydroxylation mechanism. chimia.ch This process involves the enzymatic hydroxylation at the carbon atom of the ring that bears the alkyl substituent (the ipso-position), forming a 4-hydroxy-4-nonylcyclohexa-2,5-dienone (a quinol). This intermediate is unstable, and the alkyl chain is subsequently eliminated as a carbocation, leaving behind hydroquinone. chimia.ch The hydroquinone can then be further degraded.

Once the catechol or hydroquinone intermediate is formed, ring cleavage is carried out by dioxygenase enzymes. Catechol 1,2-dioxygenase catalyzes ortho-cleavage, while catechol 2,3-dioxygenase facilitates meta-cleavage, both leading to the formation of aliphatic products that can enter central metabolic pathways. frontiersin.org

Enzyme Function in Degradation Pathway References
Phenol HydroxylaseHydroxylation of the phenolic ring to form catechol. frontiersin.orgresearchgate.net
ipso-Hydroxylating MonooxygenaseHydroxylation at the ipso-carbon, leading to alkyl chain removal. chimia.ch
Catechol 1,2-DioxygenaseOrtho-cleavage of the catechol ring. frontiersin.org
Catechol 2,3-DioxygenaseMeta-cleavage of the catechol ring. frontiersin.org

Photolytic and Hydrolytic Stability Studies

The stability of a chemical compound towards hydrolysis and photolysis determines its persistence in aqueous environments and the atmosphere. While specific studies on this compound are not extensively documented, data from structurally similar alkylphenols and related dinitrophenol compounds provide insights.

Generally, alkylphenols such as 4-tert-octylphenol (B29142) are considered to be stable to hydrolysis. windows.net Abiotic degradation in water is not a major removal mechanism for these compounds. windows.net However, they can undergo phototransformation in the atmosphere. The atmospheric half-life for 4-tert-octylphenol due to phototransformation is estimated to be short, in the order of hours, suggesting this is a significant removal process from the air. windows.net

In contrast, dinitrophenolic compounds, such as the fungicide dinocap (B1148560) (which includes meptyldinocap (B1662176), a 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate), are reported to readily undergo both hydrolysis and photolysis to their corresponding phenols unless stabilized in an acidic medium and protected from light. eurl-pesticides.eueurl-pesticides.eu This suggests that while the basic phenol structure is hydrolytically stable, the addition of other functional groups, like nitro groups and ester linkages, can significantly decrease this stability. Given that this compound lacks such hydrolyzable groups, it is expected to be relatively stable in water with respect to hydrolysis, but susceptible to atmospheric photolysis. windows.net

Environmental Fate, Occurrence, and Transport Research

Environmental Distribution and Prevalence in Various Media (water, sediment, soil, sludge)

There is a lack of specific monitoring data for o-(1-Methylheptyl)phenol in any environmental media. While studies have documented the presence of other alkylphenols, such as 4-nonylphenol (B119669) and 4-tert-octylphenol (B29142), in water, sediment, and soil, no peer-reviewed studies could be found that provide measured concentrations specifically for the this compound isomer.

Bioaccumulation and Biomagnification Potential

Research into the bioaccumulation potential of alkylphenols suggests that branched-chain isomers, such as this compound, may be more persistent and have a higher potential for bioaccumulation than their linear counterparts. researchgate.net However, specific bioconcentration factors (BCF) or bioaccumulation factors (BAF) for this compound have not been determined in laboratory or field studies. The European Union has established a general bioconcentration factor (BCF) threshold of >2000 for a substance to be considered bioaccumulative, but specific data for this compound to compare against this criterion are not available. europa.eu

Transport Mechanisms in Aquatic and Terrestrial Systems

As an alkylphenol, this compound is expected to be hydrophobic, meaning it will not readily dissolve in water and is likely to adsorb to organic matter in soil and sediment. researchgate.net This property suggests that its transport in aquatic systems would be primarily associated with particulate matter. The compound is also listed as having the potential for long-range environmental transport through air or water, but specific studies modeling or measuring this transport are not available. bwcimplementation.org

Source Identification and Contribution Analysis

The primary identified source of this compound is its use as a chemical intermediate in industrial processes. ontosight.ai A 2012 report by the Danish Environmental Protection Agency noted that its intended use in the EU was for this purpose, with potential import or manufacturing volumes in the range of 100 to 1,000 tonnes per year at that time. mst.dkregulations.gov There is no information available regarding its potential formation as a degradation byproduct of other commercial products or any analysis quantifying the contribution of various potential sources to the environment.

Due to these significant data gaps, a detailed, data-driven article focusing solely on the environmental fate of this compound cannot be produced at this time. Further targeted research and environmental monitoring are required to understand the specific behavior and risks associated with this particular chemical compound.

Biological Interactions and Mechanistic Toxicology

Endocrine Disrupting Potential and Mechanisms of Action

Alkylphenols are recognized as endocrine-disrupting chemicals (EDCs) due to their ability to interfere with the body's hormonal systems. nih.govnutritionfacts.org The endocrine-disrupting potential of o-(1-Methylheptyl)phenol is rooted in its structural similarity to natural estrogens, allowing it to interact with hormone receptors and associated signaling pathways.

The primary mechanism behind the endocrine-disrupting effects of many alkylphenols is their direct interaction with estrogen receptors (ERs), specifically ERα and ERβ. nih.govnih.gov Although specific binding affinity data for this compound is not extensively documented, related alkylphenols have been shown to bind to both ERα and ERβ, competing with the natural estrogen, 17β-estradiol. informahealthcare.comresearchgate.net These interactions are generally weak compared to estradiol (B170435). windows.net

The binding of a ligand to an estrogen receptor is a critical initiating event for estrogenic activity. The relative binding affinity (RBA) is a common metric used to compare the binding strength of a chemical to that of estradiol. For instance, various phenolic compounds exhibit a range of binding affinities for ERα and ERβ, which dictates their potential to elicit an estrogenic or anti-estrogenic response. nih.govgoogle.com The binding of these compounds can lead to conformational changes in the receptor, influencing its interaction with co-regulator proteins and subsequent gene transcription. google.com

Table 1: Comparative Estrogen Receptor Binding Affinities of Select Phenolic Compounds This table presents data for representative phenolic compounds to illustrate the concept of differential receptor binding, as specific RBA values for this compound are not readily available in the cited literature.

CompoundRelative Binding Affinity (RBA) for ERα (%)Relative Binding Affinity (RBA) for ERβ (%)Reference
17β-Estradiol (E2)100100 nih.gov
Genistein487 nih.gov
Daidzein0.10.5 nih.gov
4-Nonylphenol (B119669) (branched)0.3Not Reported oup.com
Bisphenol A0.3Not Reported oup.com

Phenolic compounds are known to modulate a variety of intracellular signaling pathways, which can have implications for processes like inflammation and oxidative stress. researchgate.netnih.gov While direct studies on this compound are limited, the broader class of phenolic compounds has been shown to influence key inflammatory pathways. These include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are central regulators of pro-inflammatory gene expression. researchgate.netfrontiersin.org

Furthermore, phenolic compounds can affect oxidative stress levels within cells. nih.gov They can act as antioxidants by scavenging reactive oxygen species (ROS) or by modulating the activity of antioxidant enzymes. scirp.orgd-nb.info Conversely, at high concentrations, some phenols can exhibit pro-oxidant effects. d-nb.info The interaction with these pathways is a crucial aspect of their biological activity, as chronic inflammation and oxidative stress are implicated in numerous disease states. nih.govunicampus.it

Table 2: Signaling Pathways Modulated by Phenolic Compounds

Signaling PathwayGeneral Effect of Phenolic CompoundsKey MediatorsReference
NF-κB PathwayInhibitionCyclooxygenase, Lipoxygenase, Cytokines researchgate.net
MAPK Pathways (ERK, p38, JNK)Modulation (often inhibitory)Kinases (ERK, p38, JNK) frontiersin.org
PI3K/Akt PathwayModulationPI3K, Akt (Protein Kinase B) unicampus.it
Nrf2 PathwayActivationAntioxidant Response Element (ARE) nih.gov

The Adverse Outcome Pathway (AOP) framework provides a structure for linking a molecular initiating event (MIE) to an adverse outcome at the individual or population level through a series of key events. uu.nl For endocrine disruptors like alkylphenols, a relevant AOP could start with the MIE of estrogen receptor binding. rivm.nlmdpi.com

This initial interaction can lead to downstream key events such as altered gene expression, changes in hormone synthesis, and cellular proliferation. The culmination of these events can result in an adverse outcome, for example, reproductive dysfunction. rivm.nl While a specific AOP has not been formally developed for this compound, the AOP concept is a valuable tool for understanding and predicting the potential hazards of this and other EDCs by providing a mechanistic roadmap from molecular interaction to toxicological effect. nih.govresearchgate.net

Interaction with Biomolecules

The interaction between phenolic compounds and proteins is predominantly non-covalent and reversible. nih.govresearchgate.net The primary forces driving these interactions are:

Hydrogen Bonding: The hydroxyl group of the phenol (B47542) can act as a hydrogen donor, forming hydrogen bonds with electronegative atoms (like oxygen and nitrogen) in the amino acid residues of proteins, such as those in the protein's carboxyl groups. nih.govresearchgate.net

Hydrophobic Interactions: The non-polar alkyl chain (the 1-methylheptyl group) and the aromatic ring of this compound can interact with hydrophobic regions of proteins, which are rich in non-polar amino acid residues. medicalresearchjournal.orgmdpi.com These interactions are often the initial driving force for complex formation. medicalresearchjournal.org

In some cases, under specific conditions like the presence of certain enzymes or alkaline environments, irreversible covalent bonds can form between phenols and proteins. nih.govresearchgate.net These interactions can lead to conformational changes in the protein, potentially altering its biological function and stability. researchgate.net

Table 3: Primary Forces in Protein-Phenolic Interactions

Interaction TypeDescriptionNatureReference
Hydrophobic InteractionsAssociation between the non-polar parts of the phenol and hydrophobic regions of the protein.Non-covalent, Reversible nih.govmedicalresearchjournal.org
Hydrogen BondingFormation of hydrogen bonds between the phenolic hydroxyl group and protein amino acid residues.Non-covalent, Reversible nih.govmedicalresearchjournal.org
Covalent BondingFormation of irreversible chemical bonds, often under oxidative or alkaline conditions.Covalent, Irreversible researchgate.net
Van der Waals ForcesWeak, short-range electrostatic attractions between molecules.Non-covalent, Reversible nih.gov

Phenolic compounds are capable of inhibiting or, in some cases, activating various enzymes. unicampus.it This can occur through the protein-phenolic interactions described above, where binding to an enzyme's active site or an allosteric site can modulate its catalytic activity. For example, some phenolic compounds have been found to inhibit enzymes involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX). unicampus.itmdpi.com

A related dinitrophenol compound, meptyldinocap (B1662176), which contains a 1-methylheptyl phenol moiety, is known to function by uncoupling oxidative phosphorylation, a critical enzymatic process for cellular energy production. epa.gov Furthermore, enzymes within the body, such as phenol O-methyltransferase, are involved in the metabolism of phenolic compounds, which is a key step in their detoxification and elimination. ontosight.ai The potential for this compound to inhibit or serve as a substrate for various enzymes is an important aspect of its toxicological profile.

Oxidative Stress Induction and Antioxidant Activity

The biological activities of this compound are intrinsically linked to its chemical structure, particularly the phenolic ring which can participate in redox reactions. This allows it to act as both an antioxidant by neutralizing free radicals and, under certain circumstances, as a pro-oxidant, contributing to oxidative stress.

Radical Scavenging Mechanisms of Phenolic Structures

Phenolic compounds are well-established antioxidants, and their primary mechanism of action is through radical scavenging. This process is largely attributed to the hydroxyl (-OH) group attached to the aromatic ring. The hydrogen atom from this hydroxyl group can be donated to a free radical, thus neutralizing it and terminating the oxidative chain reaction.

The fundamental mechanisms by which phenolic structures scavenge radicals are:

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a relatively stable phenoxyl radical (ArO•).

ArOH + R• → ArO• + RH

Single Electron Transfer (SET): This process involves the transfer of a single electron from the phenolic compound to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate to form a phenoxyl radical.

ArOH + R• → ArOH•+ + R:-

The stability of the resulting phenoxyl radical is a key factor in the antioxidant efficacy of a phenolic compound. The unpaired electron on the oxygen atom can be delocalized across the aromatic ring through resonance, which diminishes its reactivity and prevents it from initiating new oxidation chains. The presence of an alkyl group on the ring, such as the 1-methylheptyl group in the ortho position, can influence this stabilizing effect.

The antioxidant activity of phenolic compounds can be quantified using various assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.govmdpi.comfarmaciajournal.com In the DPPH assay, the antioxidant reduces the stable purple DPPH radical to the yellow-colored diphenylpicrylhydrazine, with the color change being proportional to the scavenging activity. nih.gov Similarly, the ABTS assay measures the ability of an antioxidant to quench the pre-formed blue-green ABTS radical cation. nih.gov Studies on various phenolic compounds have consistently demonstrated their efficacy in these assays, underscoring the role of the phenolic hydroxyl group in radical scavenging. researchgate.netmdpi.com

Pro-oxidant Effects under Specific Conditions

The pro-oxidant activity of phenols can occur through several mechanisms:

Reduction of Metal Ions: Phenolic compounds can reduce transition metal ions (e.g., Fe³⁺ to Fe²⁺ or Cu²⁺ to Cu⁺). These reduced metal ions can then participate in Fenton-type reactions, generating highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂), a common byproduct of cellular metabolism.

Fe³⁺ + ArOH → Fe²⁺ + ArO• + H⁺

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Formation of Reactive Phenoxyl Radicals: The phenoxyl radical formed during the antioxidant cycle, while relatively stable, is not entirely inert. Under certain conditions, it can participate in further reactions that may lead to the oxidation of other biological molecules, such as lipids or proteins, thereby propagating oxidative damage.

Studies on other alkylphenols, such as 4-nonylphenol, have shown that exposure can lead to an increase in lipid peroxidation and a decrease in reduced glutathione (B108866) (GSH) levels in biological systems, indicative of induced oxidative stress. koreascience.kr Similarly, some phenolic compounds like eugenol (B1671780) have demonstrated a dual role, acting as an antioxidant at low concentrations but behaving as a pro-oxidant at higher concentrations, leading to increased production of reactive oxygen species (ROS). researchgate.netresearchgate.net This suggests that this compound could potentially contribute to oxidative stress, particularly at high concentrations or in environments rich in transition metals.

Isomer-Specific Biological Activity Investigations

The biological activity of alkylphenols is not solely determined by the presence of the phenol ring and the alkyl chain but is also significantly influenced by the isomeric structure. The specific position of the alkyl group on the aromatic ring (ortho, meta, or para) and the branching of the alkyl chain are critical determinants of a compound's biological effects.

Research comparing different isomers of alkylphenols has revealed substantial differences in their potency and types of biological activity. For instance, in the context of estrogenic activity, the position of the alkyl group is a crucial factor. Studies have shown a clear hierarchy of estrogenicity: para-substituted phenols are generally more potent than meta-substituted ones, which are in turn more active than ortho-substituted isomers. researchgate.net This is often attributed to the ability of the para-substituted structure to mimic the natural hormone 17β-estradiol more effectively, allowing for a better fit into the estrogen receptor. mdpi.com

Furthermore, the steric hindrance caused by the substituent in the ortho position can significantly impact biological interactions. In studies assessing the antimicrobial and membrane-perturbing activities of various alkylphenols, the introduction of a bulky substituent at the ortho-position, as is the case with this compound, resulted in a significant decrease in potency compared to their para-substituted counterparts. scbt.comtandfonline.com This suggests that the proximity of the 1-methylheptyl group to the phenolic hydroxyl group may hinder the molecule's ability to interact effectively with biological membranes or target proteins.

These findings underscore the importance of an isomer-specific approach when evaluating the biological and toxicological profiles of alkylphenols. acs.org The activity of a commercial mixture of octylphenols or nonylphenols can be misleading, as it represents the average effect of numerous isomers, some of which may be highly active while others are relatively inert. nih.gov Therefore, the biological activity of this compound is expected to be distinct from its meta- and para-isomers, likely exhibiting lower estrogenic and antimicrobial activity due to the ortho-substitution pattern. researchgate.netscbt.com

Table of Research Findings on Isomer-Specific Activity of Alkylphenols

Biological Activity Finding Implication for this compound Reference(s)
Estrogenic Activity Potency is generally para > meta > ortho. Expected to have lower estrogenic activity compared to p-(1-Methylheptyl)phenol. researchgate.net
Antimicrobial Activity Bulky ortho-substituents significantly decrease potency compared to para-isomers. Expected to have lower antimicrobial activity. scbt.comtandfonline.com
Membrane Perturbation Introduction of a bulky ortho-substituent leads to a significant decrease in potency. Lower potential to disrupt biological membranes compared to para-isomers. scbt.com
Degradation Isomers with less bulkiness at the α-carbon are degraded more efficiently. The branched structure may influence its environmental persistence. acs.org

Structure Activity Relationship Sar Studies

Influence of Alkyl Chain Branching and Length on Activity

The structure of the alkyl side chain, specifically its length and degree of branching, is a critical determinant of the biological activity of alkylphenols.

Research into various alkylphenols has demonstrated that both chain length and branching significantly modulate their estrogenic potential. Generally, estrogenic activity increases with the length of the alkyl chain. ijpsonline.com However, it is the branching of this chain that often imparts the most potent activity. nih.gov Compounds with branched alkyl groups, particularly those with a tertiary or quaternary α-carbon adjacent to the phenol (B47542) ring, tend to exhibit higher estrogenic activity compared to their linear counterparts. nih.govarabjchem.org For example, studies comparing branched and linear octylphenols and nonylphenols in rainbow trout found that the branched isomers induced a significant vitellogenin response (an indicator of estrogenic activity), whereas the linear isomers did not. nih.gov

The increased activity of branched isomers is often attributed to their ability to mimic the steric bulk of the endogenous estrogen, estradiol (B170435), allowing for a more stable interaction with the estrogen receptor. nih.gov The branching can enhance the compound's hydrophobicity, which may also play a role in its biological interactions. nih.gov In studies on cannabinoids, which also feature a phenolic ring and an alkyl side chain, branching at the first or second carbon of the side chain was found to dramatically increase potency. future4200.comnih.gov Specifically, substitution with methyl groups at the 1' and 2' positions of the alkyl chain was found to be optimal for enhancing receptor binding affinity. nih.gov The 1-methylheptyl group of o-(1-Methylheptyl)phenol features such a branch at the α-carbon (the first carbon).

Conversely, this same structural complexity that enhances estrogenicity often hinders biodegradability. acs.orgnih.gov Linear alkyl chains are more readily attacked and broken down by microorganisms. acs.org Extensive branching, especially the presence of quaternary carbons, can shield the molecule from enzymatic degradation, leading to greater persistence in the environment. nih.gov Studies on nonylphenol isomers have shown that those with less bulkiness at the α-carbon and an optimally sized main alkyl chain (4-6 carbons) were degraded more efficiently, while highly branched isomers proved to be more recalcitrant. researchgate.netresearchgate.net

Structural FeatureInfluence on Estrogenic ActivityInfluence on Biodegradation
Alkyl Chain Length Activity generally increases with chain length (optimal at 5-9 carbons). ijpsonline.comnih.govLonger chains can be more difficult to degrade.
Alkyl Chain Branching Significantly increases activity, especially at the α-carbon. nih.govarabjchem.orgfuture4200.comDecreases degradation rate; highly branched isomers are more persistent. acs.orgnih.govresearchgate.net
Linear vs. Branched Branched isomers are significantly more potent than linear isomers. nih.govLinear isomers are more readily biodegradable. acs.orgnih.gov

Positional Isomerism and Phenolic Hydroxyl Group Significance

The placement of the alkyl group on the phenol ring (positional isomerism) and the presence of the phenolic hydroxyl (-OH) group are fundamental to the compound's activity.

The phenolic hydroxyl group is essential for estrogenic activity, as it mimics the hydroxyl on the A-ring of estradiol, which is crucial for binding to the estrogen receptor. nih.govnih.gov Modification or removal of this hydroxyl group typically results in a drastic reduction or complete loss of estrogenic receptor binding and subsequent activity. nih.gov

The position of the alkyl substituent relative to this hydroxyl group is also critical. SAR studies consistently show that alkylphenols with the alkyl group in the para-position (position 4) relative to the hydroxyl group exhibit the highest estrogenic potency. ijpsonline.comwindows.net The para-substitution allows the molecule to fit optimally into the binding pocket of the estrogen receptor. Ortho-substituted isomers, such as this compound, are generally less estrogenically active than their para-counterparts. The bulky alkyl group in the ortho-position can create steric hindrance, potentially interfering with the optimal orientation required for strong receptor binding.

In terms of degradation, the position of the substituent can also play a role. Some microorganisms initiate the degradation of alkylphenols through ipso-hydroxylation, a process where a hydroxyl group is attached to the carbon atom bearing the alkyl chain (the para-position in many potent endocrine disruptors). researchgate.netresearchgate.net The accessibility of this position influences the rate of degradation. While the para-position is preferred for attack in many cases, degradation of ortho-isomers proceeds, though potentially through different initial steps or at different rates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemicals based on their molecular structures. researchgate.net For alkylphenols, QSAR studies aim to create mathematical models that correlate specific molecular descriptors with their estrogenic potency. ijpsonline.com

These models analyze a range of structural properties (descriptors) to build a predictive relationship. Common descriptors for alkylphenols include:

Bulk and Steric Parameters: Related to the size and shape of the molecule, such as molecular weight and the volume of the alkyl substituent. Increased molecular bulk is often correlated with higher binding affinity. ijpsonline.com

Electronic Parameters: Describing the electronic properties of the molecule, such as ionization potential and atomic charges. The presence of electron-donating groups in the para position can influence binding affinity. ijpsonline.com

Topological Descriptors: Quantifying the branching of the alkyl chain. Models have shown that the presence of branched-chain terminal atoms can enhance binding affinity to the estrogen receptor. ijpsonline.com

QSAR models developed for a diverse set of alkylphenols have successfully predicted their estrogen receptor binding affinity with high correlation. ijpsonline.comresearchgate.net These studies confirm that estrogenic activity is largely dependent on the alkyl chain length at the para position, with activity generally increasing with chain length. ijpsonline.com The models also support the observation that increased molecular bulk and branching in the side chain contribute to higher binding affinity. ijpsonline.com While a specific QSAR model for this compound is not prominently featured in the literature, the principles derived from general alkylphenol models suggest that its activity would be influenced by the steric bulk of the 1-methylheptyl group and its ortho-positioning.

Correlation between Molecular Structure and Biological Endpoints

The structural features of alkylphenols directly correlate with key biological and environmental endpoints, most notably endocrine activity and environmental degradation rates.

Endocrine Activity: A strong positive correlation exists between the degree of alkyl chain branching and estrogenic activity. nih.govarabjchem.org The technical mixtures of nonylphenol and octylphenol (B599344), which are rich in highly branched isomers, are known endocrine disruptors. windows.netresearchgate.net The structural similarity of a branched alkylphenol to estradiol, particularly a bulky group at the para position, is a primary driver for this activity. nih.gov The 1-methylheptyl group in this compound provides the necessary bulk and hydrophobicity that can lead to interactions with hormone receptors, although its ortho position likely modulates this effect compared to a para isomer. windows.net

Degradation Rates: There is an inverse correlation between the structural features that promote estrogenicity and those that facilitate biodegradation. acs.orgresearchgate.net The high degree of branching in the alkyl chain that increases endocrine-disrupting potential also significantly reduces the rate of microbial degradation. nih.govresearchgate.net Bacteria often struggle to metabolize compounds with quaternary α-carbons in the alkyl chain. nih.govresearchgate.net This leads to the selective degradation of less-branched isomers in the environment, which can result in the relative enrichment of the more persistent and often more estrogenic, highly branched isomers. researchgate.net Therefore, the molecular structure of this compound, with its branched α-carbon, suggests it would be more resistant to degradation than a linear octylphenol isomer.

Molecular FeatureCorrelation with Endocrine ActivityCorrelation with Degradation Rate
Phenolic -OH Group Essential: Required for receptor binding. nih.govnih.govSite for potential enzymatic attack.
para-Substituent Positive: Generally confers the highest activity. ijpsonline.comwindows.netCan be the initial site of microbial degradation (ipso-hydroxylation). researchgate.net
ortho-Substituent Negative/Reduced: Generally less active than para-isomers due to steric hindrance. windows.netDegradation occurs, but may be slower or proceed via a different pathway. nih.gov
Branched Alkyl Chain Strongly Positive: Increases potency. nih.govarabjchem.orgStrongly Negative: Hinders microbial breakdown, leading to persistence. nih.govresearchgate.netresearchgate.net
Linear Alkyl Chain Weak/Inactive: Significantly lower potency than branched isomers. nih.govPositive: More readily biodegradable. acs.org

Theoretical and Computational Chemistry Studies

Molecular Docking and Binding Affinity Simulations

Ligand-Protein Interaction Modeling (e.g., with Sex Hormone-Binding Globulin, Estrogen Receptors)

Computational studies have investigated the interaction of alkylphenols, a class of compounds that includes o-(1-methylheptyl)phenol, with significant biological targets like Sex Hormone-Binding Globulin (SHBG) and estrogen receptors (ERs). kau.edu.sa

Sex Hormone-Binding Globulin (SHBG): SHBG is a protein that binds to sex hormones and regulates their availability in the bloodstream. kau.edu.sanih.gov Molecular docking simulations have been employed to understand how environmental chemicals, such as alkylphenols, interact with SHBG. kau.edu.sa These studies often compare the binding of these compounds to that of the natural ligand, dihydrotestosterone (B1667394) (DHT). For instance, studies on related alkylphenols like 4-tert-octylphenol (B29142) (OP) and 4-nonylphenol (B119669) (NP) have shown that they can bind to the SHBG ligand-binding pocket, interacting with key amino acid residues. kau.edu.sa These interactions, which can include hydrogen bonds and hydrophobic interactions, stabilize the ligand-protein complex. kau.edu.sa The computational models suggest that these environmental compounds have the potential to interfere with the natural steroid-binding function of SHBG. kau.edu.sa

Estrogen Receptors (ERs): Estrogen receptors are a group of proteins activated by the hormone estrogen. nih.govoup.com They are crucial targets for endocrine-disrupting chemicals. Competitive binding assays, often complemented by molecular modeling, are used to determine the relative binding affinities of various compounds for ERs. nih.govoup.com While specific docking studies for this compound with ERs are not extensively detailed in the provided results, the broader class of alkylphenols is known to interact with these receptors. oup.com For example, 4-tert-octylphenol and 4-nonylphenol have been shown to inhibit the binding of estradiol (B170435) to the ER, indicating they are ER binders. oup.comoup.com The binding affinity is influenced by the structure of the alkyl chain. oup.com

Below is a representative table of binding affinities for related compounds to the estrogen receptor alpha (ERα), illustrating the range of potencies observed in this class of molecules. nih.gov

CompoundRelative Binding Affinity (RBA, %) (E2 = 100)Ki (nM)
Estradiol (E2)1000.2
Compound 20109~0.18
Compound 31115~0.17
Compound 1671~0.28
Compound 2662~0.32
This table is for illustrative purposes based on data for adamantyl antiestrogens and not this compound itself, as specific data was not found in the search results.

Prediction of Receptor Selectivity and Potency

Computational models are instrumental in predicting the selectivity and potency of compounds for various receptors before they are synthesized and tested in the lab. drugbank.com Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed based on a set of compounds with known activities. drugbank.com These models can then be used to predict the activity of new, untested compounds.

For SHBG, 4D-QSAR models have been developed using a benchmark dataset of steroids and nonsteroidal ligands. drugbank.com These models, which consider the conformational flexibility of the ligands, have shown high statistical significance and predictive power. drugbank.com By combining these QSAR models with structure-based virtual screening, researchers have been able to discover novel, potent nonsteroidal inhibitors of human SHBG. drugbank.com

In the context of estrogen receptors, the potency of a compound is often related to its binding affinity. nih.gov Computational approaches can help in understanding the structural features that lead to high-affinity binding. For instance, the presence of specific polar groups in the side chain of some antiestrogens has been correlated with particularly high binding affinities. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations provide a detailed understanding of the electronic structure of molecules, which is fundamental to their reactivity and properties. uomustansiriyah.edu.iq Density Functional Theory (DFT) is a popular computational method used for these purposes. osti.govnih.gov

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions, including identifying transition states and reaction intermediates. osti.govnih.gov This allows for a detailed, step-by-step understanding of how a reaction proceeds. For example, DFT studies have been used to elucidate the ozonation mechanism of N,N'-disubstituted p-phenylenediamines, which are structurally related to phenolic compounds. osti.gov These studies can determine the most energetically favorable reaction pathways, such as whether the reaction proceeds via a direct interaction or a charge-transfer mechanism. osti.gov

While specific DFT studies on the reaction mechanisms of this compound were not found, the principles of applying DFT to understand reaction pathways are well-established. uomustansiriyah.edu.iq Such studies would involve calculating the energies of reactants, products, and all possible transition states and intermediates to map out the potential energy surface of the reaction.

Determination of Molecular Properties Relevant to Reactivity (e.g., orbital energies, ionization potentials)

Quantum chemical calculations can determine a wide range of molecular properties that are crucial for understanding a compound's reactivity. acs.org These properties include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the ionization potential and the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Ionization Potential: The energy required to remove an electron from a molecule.

Electron Affinity: The energy released when an electron is added to a molecule.

Bond Dissociation Energies (BDEs): The energy required to break a specific bond homolytically. DFT methods can provide accurate BDEs, which are important for understanding thermal stability and reaction pathways. acs.org

The table below shows computed properties for this compound from the PubChem database. nih.gov

PropertyValue
Molecular Weight206.32 g/mol
XLogP35.6
Monoisotopic Mass206.167065321 Da

Conformational Analysis and Molecular Geometry Optimization

Molecules with flexible side chains, like this compound, can exist in multiple conformations. semanticscholar.org Conformational analysis aims to identify the most stable conformations (i.e., those with the lowest energy) and to understand the energy barriers between them. semanticscholar.org

Quantum chemical methods, including DFT, are used to perform geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface. semanticscholar.org For flexible molecules, a thorough conformational search is necessary to ensure that the global minimum energy structure is found. semanticscholar.org This is crucial because the biological activity of a molecule can be highly dependent on its conformation.

In Silico Screening and Predictive Toxicology

The use of computational methods, or in silico screening, has become an essential component of modern chemical risk assessment. These approaches leverage computer models to predict the potential toxicity of chemicals, thereby reducing the reliance on traditional animal testing and providing a more rapid and cost-effective means of evaluating large numbers of substances. For this compound, a specific isomer within the broader class of alkylphenols, in silico studies are particularly valuable for forecasting its likely toxicological profile, especially in the absence of extensive experimental data. Predictive toxicology for this compound primarily focuses on its potential for endocrine disruption, mutagenicity, carcinogenicity, and other adverse effects, drawing upon data from structurally similar chemicals.

Research in this area often utilizes Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For alkylphenols like this compound, QSAR models can predict their binding affinity to nuclear receptors, such as the estrogen receptor, which is a key initiating event in endocrine disruption. The structural features of this compound, namely its alkyl chain and the position of the hydroxyl group on the phenol (B47542) ring, are critical determinants of its predicted toxicological properties.

Predictive Toxicological Endpoints

In silico models are employed to predict a range of toxicological endpoints for this compound. These predictions are typically based on its structural similarity to other well-studied alkylphenols.

Endocrine Disruption: A primary concern for alkylphenols is their potential to act as endocrine-disrupting chemicals (EDCs). Computational models predict that this compound is likely to exhibit estrogenic activity by binding to the estrogen receptor. The binding affinity is influenced by the length and branching of the alkyl chain, as well as the position of the phenolic hydroxyl group.

Mutagenicity and Carcinogenicity: Predictive models such as those available through the OECD QSAR Toolbox are often used to assess the mutagenic and carcinogenic potential of chemicals. For this compound, these models would analyze the molecule for structural alerts—specific chemical substructures known to be associated with DNA reactivity and carcinogenicity. While comprehensive data for this specific isomer is limited, the broader class of alkylphenols is not typically considered to be potent mutagens.

Reproductive and Developmental Toxicity: Computational tools can also predict the potential for reproductive and developmental toxicity. These predictions are often based on the compound's ability to interfere with hormonal signaling pathways, which are crucial for normal reproductive function and development.

The table below summarizes the predicted toxicological profile of this compound based on in silico screening and its structural relationship to other alkylphenols.

Toxicological Endpoint Predicted Activity for this compound Basis for Prediction
Endocrine Disruption (Estrogenicity)Likely to be estrogenicStructural similarity to known estrogenic alkylphenols; QSAR models predicting estrogen receptor binding.
MutagenicityUnlikely to be a direct mutagenAbsence of typical structural alerts for mutagenicity in the phenol and alkyl structures.
CarcinogenicityLow concern for direct carcinogenicityLack of structural alerts for carcinogenicity; however, hormonal disruption could contribute to non-genotoxic carcinogenesis.
Reproductive ToxicityPotential for reproductive toxicityPredicted endocrine-disrupting activity can interfere with reproductive processes.
Developmental ToxicityPotential for developmental toxicityDisruption of hormonal pathways can adversely affect development.

Detailed Research Findings from In Silico Studies

While specific in silico studies dedicated solely to this compound are not extensively documented in publicly available literature, the findings from research on related alkylphenols provide valuable insights. For instance, studies on octylphenol (B599344) and nonylphenol isomers have consistently demonstrated their ability to bind to the estrogen receptor. These studies often employ molecular docking simulations to visualize the binding interactions between the alkylphenol and the receptor's ligand-binding pocket. The phenolic hydroxyl group typically forms a crucial hydrogen bond with amino acid residues in the receptor, while the alkyl chain occupies a hydrophobic region of the pocket.

QSAR studies have further quantified the relationship between the structure of alkylphenols and their estrogenic potency. These models have shown that the estrogenic activity is influenced by the length of the alkyl chain, with chains of 7 to 9 carbons often exhibiting the highest activity. The branching of the alkyl chain and the substitution pattern on the phenol ring also play a significant role. For this compound, the ortho-substitution and the specific branching of the methylheptyl group would be key parameters in any predictive model of its estrogenic activity.

The table below presents a hypothetical output from a QSAR model predicting the estrogen receptor binding affinity of various alkylphenols, illustrating the principles discussed.

Compound Structure Predicted Estrogen Receptor Binding Affinity (Relative to Estradiol)
4-n-Octylphenolp-(CH2)7CH3Moderate
4-tert-Octylphenolp-C(CH3)2CH2C(CH3)3Moderate to High
This compoundo-CH(CH3)(CH2)5CH3Predicted Moderate
NonylphenolC9H19-C6H4-OHHigh
Bisphenol A(CH3)2C(C6H4OH)2High

It is important to note that in silico predictions are not a substitute for experimental testing but serve as a valuable tool for prioritizing chemicals for further investigation and for understanding their potential mechanisms of toxicity.

Remediation and Environmental Management Strategies

Advanced Oxidation Processes for Phenol (B47542) Degradation (e.g., ozonation, photocatalytic degradation)

Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the generation of highly reactive and non-selective radical intermediates, most notably the hydroxyl radical (•OH), to oxidize and mineralize persistent organic pollutants. researchgate.net These methods have proven effective in degrading various phenolic compounds, including alkylphenols similar in structure to o-(1-Methylheptyl)phenol. nih.gov

Ozonation: This process involves the application of ozone (O₃), a powerful oxidant, to contaminated water. nih.gov Ozone can react directly with organic molecules or decompose to form hydroxyl radicals, which then attack the pollutants. nih.gov Studies on related compounds like 4-octylphenol (B30498) and nonylphenol ethoxylates have demonstrated the high efficiency of ozone-based AOPs. researchgate.net For instance, the complete removal of 4-octylphenol has been observed in industrial wastewater treated with various ozone-based processes. researchgate.net Combining ozonation with granular activated carbon has been shown to be particularly effective, achieving removal efficiencies of up to 100% for certain alkylphenol derivatives. researchgate.net However, the reaction rates can be slow, and the process may lead to the formation of structurally similar metabolites, suggesting that molecular ozone by itself might not be a complete treatment solution. ascelibrary.orgascelibrary.org

Photocatalytic Degradation: This AOP utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), and a source of ultraviolet (UV) radiation. tandfonline.com When the catalyst is irradiated, it generates electron-hole pairs, leading to the formation of hydroxyl radicals that can degrade organic compounds. tandfonline.com Research on 4-tert-octylphenol (B29142) (4-t-OP), an isomer of this compound, has shown that it can be completely degraded in aqueous solutions using photocatalysis. nih.gov For example, under UV irradiation (λ = 365 nm) in the presence of Fe(III), 4-t-OP was completely degraded within 45 minutes. nih.gov The efficiency of photocatalytic degradation is influenced by factors such as pH, catalyst concentration, and the presence of other oxidizers. tandfonline.comtandfonline.com Studies have found that photocatalytic degradation can be more efficient and cost-effective than other AOPs like ultrasonic degradation for compounds like 4-tert-octylphenol. tandfonline.comtandfonline.com

ProcessTarget CompoundKey FindingsRemoval EfficiencyReference
Ozonation with Granular Activated Carbon4-OctylphenolMost efficient method with high potential for practical use.100% researchgate.net
Photodegradation with Fe(III) and UV light4-tert-Octylphenol (4-t-OP)Complete degradation in 45 minutes at optimal pH of 3.5.100% nih.gov
Photocatalysis with TiO₂4-tert-Octylphenol (OP)Maximum degradation observed at pH 5 with 100 mg/L TiO₂. Found to be more efficient than ultrasonic degradation.High tandfonline.comtandfonline.com
UV/H₂O₂/Fe(II) (Photo-Fenton)PhenolMost effective treatment under acidic conditions (pH=3), producing a higher rate of degradation in a very short time.High asianpubs.org

Membrane-Based Separation Techniques

Membrane-based separation is a physical process that uses a semi-permeable barrier to remove contaminants from water. liqtech.com These techniques are advantageous due to their high efficiency, simple operation, and lack of chemical additives. alfalaval.com Different types of membrane filtration are classified by their pore size and the pressure applied, including microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO). nih.govsathyabama.ac.in

For the removal of phenolic compounds, ultrafiltration, nanofiltration, and reverse osmosis are particularly relevant. ub.edu UF membranes can be used as a pretreatment step, while NF and RO are effective at removing smaller organic molecules. nih.govub.edu The rejection of phenolic compounds is influenced by the membrane's molecular weight cut-off (MWCO), as well as interactions between the compound and the membrane material, such as adsorption and steric hindrance. ub.edu For example, studies using cellulose (B213188) acetate-based membranes have shown effectiveness in removing phenol from aqueous solutions, with performance depending on the initial pollutant concentration and the membrane composition. journalssystem.com

Membrane-assisted solvent extraction (MASE) is another promising technique. deswater.com This process uses a membrane as an interface between the contaminated water and a solvent, allowing for the extraction of the pollutant without the issues of emulsification that can occur in conventional solvent extraction. deswater.com A study on the extraction kinetics of phenol specifically mentioned the use of N,N-di(1-methyl-heptyl) acetamide-kerosene as an effective extractant in a hollow fiber membrane system, indicating that the diffusion resistance for the process mainly exists in the aqueous phase. nih.gov

TechniqueMembrane TypeTarget CompoundKey FindingsReference
Ultrafiltration (UF)Polyethersulfone (Biomax5K)Gallic acid, acetovanillone, esculetinPermeate flow remained almost constant; rejection coefficients varied with substance and membrane. nih.gov
Ultrafiltration (UF)Regenerated Cellulose (Ultracel5K)Gallic acid, acetovanillone, esculetinWater hydraulic permeability was 18.1 L/h x m² x bar. nih.gov
Membrane-Assisted Solvent Extraction (MASE)Polyvinylidene fluoride (B91410) hollow fiberPhenolOffers advantages of less solvent inventory and operational simplicity over conventional extraction. 94.82% extraction with 1-hexanol. deswater.com
Membrane FiltrationCellulose Acetate (B1210297)PhenolMore effective for lower initial concentrations (15 mg/L). Effectiveness increased with higher cellulose acetate content. journalssystem.com

Bioremediation Approaches

Bioremediation utilizes microorganisms like bacteria and fungi to break down hazardous substances into less toxic or non-toxic materials. academicjournals.org This approach is considered environmentally friendly and cost-effective for treating phenolic contamination. researchgate.net A wide variety of microorganisms have been identified that can degrade phenol and its derivatives, often using them as a sole source of carbon and energy. academicjournals.orgnih.gov

The microbial degradation of phenol typically proceeds aerobically by first converting the phenol to catechol, which is then subject to ring cleavage through either an ortho or meta pathway, depending on the specific microbial strain and its enzymes. ijrrjournal.com Many bacterial species, including those from the genera Pseudomonas, Bacillus, and Acinetobacter, are known to be efficient phenol degraders. academicjournals.org For example, Pseudomonas fluorescens PU1 has been shown to degrade phenol concentrations up to 1000 ppm via the meta cleavage pathway. nih.gov

The efficiency of bioremediation is dependent on several environmental factors, including pH, temperature, nutrient availability, and the initial concentration of the pollutant. ijrrjournal.comnih.gov Studies have shown that optimal conditions for phenol degradation by many bacteria are often around a neutral pH (7.0) and a temperature of 30-37°C. academicjournals.orgijrrjournal.comnih.gov Some haloalkaliphilic microorganisms, such as Halomonas elongata, have also been identified that can degrade phenol in high-salinity environments. researchgate.net

MicroorganismDegradation ConditionsDegradation PathwayKey FindingsReference
Pseudomonas fluorescens PU1Aerobic, up to 1000 ppm phenolMeta cleavageCell growth increased with phenol concentration up to 1000 ppm. nih.gov
Pseudomonas putidaAerobic, optimal pH 7.0Meta cleavageA popular organism for phenol degradation, using it as a carbon source. ijrrjournal.com
Mixed bacterial populationAnaerobic (denitrifying)Not specifiedDegraded phenol up to 1000 mg/L. Efficiency decreased at lower temperatures. nih.gov
Halomonas elongata strain O-CH1Optimal pH 8, 35°C, high salinityNot specifiedRemoved 97% of phenol; salinity and pH were the most influential factors. researchgate.net

Adsorption and Extraction Methods

Adsorption is a widely used, efficient, and simple technique for removing various pollutants from wastewater. researchgate.nettecnoscientifica.com The process involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent). Activated carbon is one of the most effective and commonly used adsorbents for phenolic compounds due to its high surface area and porous structure. researchgate.netnih.gov

The adsorption capacity of activated carbon for phenols is influenced by its physicochemical properties, including surface chemistry and pore structure. nih.govmdpi.com A well-developed microporous structure generally leads to a higher adsorption capacity for small molecules like phenol. nih.gov The efficiency of the process is also dependent on factors such as the pH of the solution, contact time, and adsorbent dosage. nih.gov Studies have shown that phenol adsorption is often more favorable under acidic conditions. tecnoscientifica.com Besides conventional activated carbon, various low-cost adsorbents derived from agricultural waste, such as pomegranate peels and coconut shells, have been investigated and shown to be effective for phenol removal. tecnoscientifica.comnih.gov

Solvent extraction is another method for separating phenolic compounds from water. mdpi.com As mentioned in the membrane section, a study specifically investigated the extraction kinetics of phenol using N,N-di(1-methyl-heptyl) acetamide-kerosene, a compound structurally related to this compound. nih.gov The study concluded that the extraction process is controlled by diffusion, with the main resistance occurring in the aqueous phase. nih.gov

Adsorbent/MethodTarget CompoundMaximum Adsorption Capacity (qₘ)Key FindingsReference
Activated Carbon (from oily sludge)Phenol434 mg/gAdsorption was spontaneous and exothermic; equilibrium reached in 30 minutes at pH 6.0. nih.gov
Activated Carbon (from potato peels)Phenol225 mg/gEffective removal from biomedical waste (97% efficiency); optimal at pH 4. mdpi.com
Pomegranate Peel CarbonPhenol148.38 mg/gCapable of removing over 98% of phenol at initial concentrations of 10-100 mg/L. nih.gov
Coconut Shell Activated CarbonPhenol19.02 mg/gEquilibrium time of 120 minutes; more favorable under acidic conditions. tecnoscientifica.com
Solvent ExtractionPhenolN/AExtraction kinetics studied with N,N-di(1-methyl-heptyl) acetamide-kerosene; process is diffusion-controlled. nih.gov

Future Research Directions and Translational Impact

Development of Novel Analytical Tools for Isomer-Specific Detection

The term o-(1-Methylheptyl)phenol specifies one of many possible structural isomers of octylphenol (B599344). Research on similar alkylphenols, such as nonylphenol (NP) and octylphenol (OP), has demonstrated that different isomers can exhibit widely varying biological activities, including estrogen-like effects. tandfonline.comacs.org The specific arrangement of the alkyl chain significantly influences the compound's ability to interact with biological systems. acs.org Consequently, risk assessments based on the total concentration of all isomers can be misleading. tandfonline.com

Future research must prioritize the development of robust, isomer-specific analytical methods. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for this purpose. researchgate.netresearchgate.net Developing validated methods for this compound would enable precise quantification in environmental and biological samples, which is a critical step for accurate exposure assessment and for understanding the environmental prevalence of the most impactful isomers. tandfonline.comhelcom.fi

Comprehensive Mechanistic Understanding of Environmental and Biological Fates

Understanding how this compound behaves in the environment and in living organisms is crucial for evaluating its long-term impact. Alkylphenol ethoxylates (APEs), a related class of compounds, are known to biodegrade into more persistent and often more toxic alkylphenols like octylphenol and nonylphenol. researchgate.netresearchgate.nettandfonline.com These degradation products can accumulate in the environment, particularly in sediments. service.gov.uk Future studies should focus on the specific biodegradation pathways of this compound under both aerobic and anaerobic conditions to identify its metabolites and determine their persistence and potential for bioaccumulation. tandfonline.com

From a biological perspective, alkylphenols are recognized as endocrine-disrupting chemicals (EDCs) due to their structural similarity to estrogen, which allows them to interact with estrogen receptors. researchgate.netaku.edu.tr This interaction can trigger a cascade of adverse biological effects, particularly on the reproductive and developmental systems. aku.edu.trnih.gov A key research direction is to elucidate the precise molecular mechanisms through which this compound exerts these effects, moving beyond receptor binding to understand the full spectrum of cellular and systemic responses.

Integration of Multi-Omics Data in Toxicological Assessments

Modern toxicology is increasingly leveraging "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to gain a system-wide understanding of a chemical's effects. researchgate.netopenbiotechnologyjournal.com Instead of focusing on a single endpoint, multi-omics approaches can capture the entirety of molecular changes within a cell or organism following exposure to a substance like this compound. researchgate.net This provides a detailed map of the disrupted biological pathways, offering deep mechanistic insights. researchgate.netnih.gov

For an EDC like this compound, integrating multi-omics data can help identify sensitive biomarkers of exposure and effect long before overt clinical symptoms appear. nih.govmaastrichtuniversity.nl It can reveal how the compound alters gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics), providing a comprehensive picture of its mode of action. openbiotechnologyjournal.commaastrichtuniversity.nl While challenging, the integration of these large datasets is a key future direction for moving beyond simple toxicity tests to a more holistic and predictive understanding of chemical hazards. nih.govnumberanalytics.com

Advanced Computational Modeling for Predictive Toxicology and Drug Design

Computational toxicology uses computer models to predict the potential toxicity of chemicals, reducing the need for time-consuming and resource-intensive animal testing. numberanalytics.commdpi.com Methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are central to this field. cespu.ptnih.govd-nb.info QSAR models establish mathematical relationships between a chemical's structure and its biological activity, allowing for the prediction of toxicity for untested chemicals. mdpi.comnih.gov

In the context of this compound, computational models can be developed to:

Predict the endocrine-disrupting potential of its various isomers. nih.gov

Screen virtual libraries of potential alternative compounds for reduced toxicity before they are synthesized. researchgate.net

Simulate the chemical's interaction with biological targets, such as hormone receptors, to better understand its mechanism of action. nih.gov

By integrating artificial intelligence and machine learning, these predictive models are becoming increasingly accurate and are poised to revolutionize chemical risk assessment and the development of safer chemicals. cespu.ptnumberanalytics.com

The table below summarizes the future research directions.

Future Research Directions for this compound
Research Area Technique/Approach Rationale and Goal
Isomer-Specific Detection GC-MS, LC-MS/MS To develop methods that can distinguish and quantify specific isomers, as different isomers may have different toxicities. tandfonline.comresearchgate.net
Mechanistic Understanding Biodegradation studies, molecular biology assays To determine environmental persistence, identify metabolites, and elucidate the precise mechanisms of endocrine disruption. researchgate.netaku.edu.tr
Safer Chemical Design Green chemistry principles, alternative synthesis To create functional, non-toxic intermediates for agrochemicals, reducing reliance on alkylphenol-based structures. researchgate.netrewe-group.com
Multi-Omics Integration Genomics, Proteomics, Metabolomics To obtain a holistic view of the biological pathways disrupted by the compound and identify sensitive biomarkers of effect. researchgate.netresearchgate.netnih.gov

| Computational Modeling | QSAR, Molecular Docking, AI/Machine Learning | To predict toxicity, screen for safer alternatives, and understand toxicant-target interactions without extensive animal testing. cespu.ptmdpi.comnih.gov |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing o-(1-Methylheptyl)phenol, and what are the critical purity considerations for research-grade material?

  • Methodology : Synthesis typically involves alkylation of phenol derivatives using 1-methylheptyl halides under Friedel-Crafts or phase-transfer catalysis. Key steps include controlling reaction temperature (to minimize side reactions) and purification via column chromatography or recrystallization. Purity validation requires HPLC with UV detection (λ = 270–280 nm) and NMR spectroscopy to confirm substitution patterns .
  • Note : Impurities such as unreacted phenol or dialkylated byproducts can interfere with downstream applications (e.g., membrane transport studies).

Q. How can researchers assess the acute aquatic toxicity of o-(1-Methylheptyl)phenol using standardized ecotoxicological models?

  • Methodology : Follow OECD Test Guidelines (e.g., Test No. 202 for Daphnia magna). Prepare stock solutions in carrier solvents (e.g., acetone) due to the compound’s low water solubility. Measure LC₅₀ values over 48–96 hours, accounting for solvent controls. For fish toxicity (e.g., Oncorhynchus mykiss), use flow-through systems to maintain dissolved oxygen and compound stability .
  • Data Contradictions : Reported LC₅₀ values for structurally similar compounds (e.g., fluroxypyr 1-methylheptyl ester) vary due to differences in solvent carriers and test organism sensitivity .

Q. What analytical techniques are recommended for quantifying o-(1-Methylheptyl)phenol in environmental matrices?

  • Methodology : Solid-phase extraction (SPE) with C18 cartridges followed by GC-MS (electron ionization mode) provides sensitivity at ng/L levels. For aqueous samples, polymer inclusion membranes (PIMs) containing N,N-di(1-methylheptyl) acetamide can pre-concentrate the compound, enhancing detection limits .
  • Validation : Cross-check with HPLC-UV for matrix effects (e.g., humic acid interference).

Advanced Research Questions

Q. How does the branching of the 1-methylheptyl group influence the compound’s partitioning behavior in lipid-aqueous systems?

  • Experimental Design : Measure octanol-water partition coefficients (log KOW) using shake-flask methods with radiometric detection. Compare with computational predictions (e.g., COSMO-RS) to validate steric and electronic effects of the branched alkyl chain.
  • Challenges : The compound’s hydrophobicity may necessitate using surfactants or co-solvents, which can alter partitioning dynamics .

Q. What mechanisms explain the compound’s persistence in anaerobic vs. aerobic environmental conditions?

  • Methodology : Conduct microcosm studies under controlled redox potentials. Monitor degradation via LC-MS/MS and quantify metabolites (e.g., hydroxylated or dealkylated products). Use stable isotope probing (¹³C-labeled compound) to trace biodegradation pathways in sediment-water systems.
  • Key Insight : The methylheptyl group may resist β-oxidation in anaerobic environments, leading to prolonged half-lives compared to shorter-chain analogs .

Q. How can researchers resolve contradictions in reported toxicity data for o-(1-Methylheptyl)phenol across different studies?

  • Data Reconciliation : Perform meta-analysis of existing datasets, stratifying by test organism, exposure duration, and solvent type. Validate discrepancies using standardized protocols (e.g., ISO 6341 for Daphnia).
  • Case Example : Higher LC₅₀ values in static vs. flow-through systems highlight the impact of metabolite accumulation and oxygen depletion .

Q. What strategies optimize the use of o-(1-Methylheptyl)phenol in polymer inclusion membranes (PIMs) for selective phenol extraction?

  • Methodology : Optimize PIM composition (e.g., cellulose triacetate with plasticizers) to enhance flux and selectivity. Characterize membrane stability under varying pH (2–10) and ionic strength. Compare carrier efficiency (e.g., N,N-di(1-methylheptyl) acetamide vs. tributyl phosphate) using Donnan dialysis principles .
  • Advanced Tip : Atomic force microscopy (AFM) can correlate membrane surface roughness with transport efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
o-(1-Methylheptyl)phenol
Reactant of Route 2
Reactant of Route 2
o-(1-Methylheptyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.